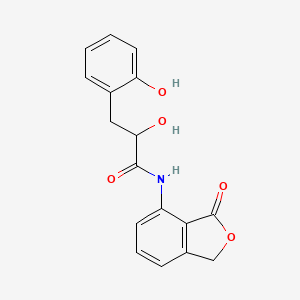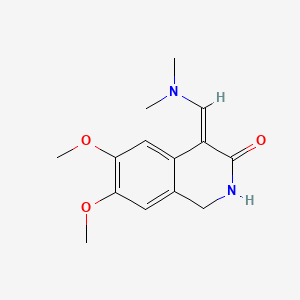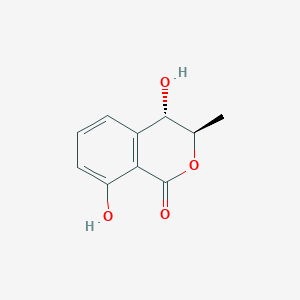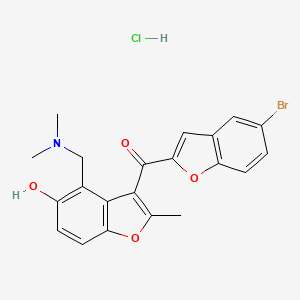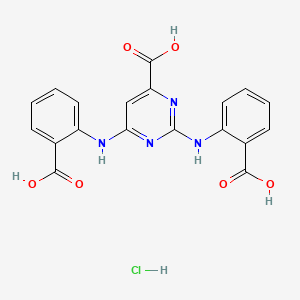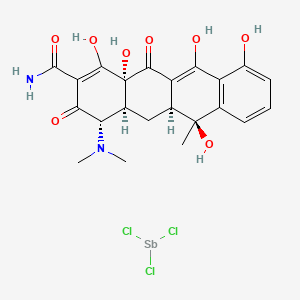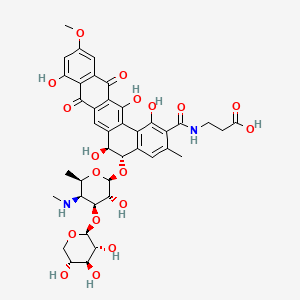
(RhCl(MeCN)2(PPP))(OTf)2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (RhCl(MeCN)2(PPP))(OTf)2 is a rhodium-based coordination complex. Rhodium complexes are known for their catalytic properties and are widely used in various chemical reactions, including hydrogenation, hydroformylation, and carbon-carbon bond formation. The presence of ligands such as acetonitrile (MeCN) and triphenylphosphine (PPP) in the complex can significantly influence its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (RhCl(MeCN)2(PPP))(OTf)2 typically involves the reaction of a rhodium precursor, such as rhodium chloride, with acetonitrile and triphenylphosphine in the presence of a triflate source. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the rhodium center. The general reaction scheme can be represented as follows:
[ \text{RhCl}_3 \cdot 3\text{H}_2\text{O} + 2\text{MeCN} + \text{PPP} + 2\text{OTf}^- \rightarrow (\text{RhCl}(\text{MeCN})_2(\text{PPP}))(\text{OTf})_2 ]
Industrial Production Methods
Industrial production of such complexes may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions can ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(RhCl(MeCN)2(PPP))(OTf)2 can undergo various types of chemical reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states.
Reduction: The complex can be reduced to lower oxidation states.
Substitution: Ligands such as acetonitrile and triphenylphosphine can be substituted by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and peracids.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are commonly used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state rhodium complexes, while reduction may yield lower oxidation state complexes.
科学的研究の応用
Chemistry
(RhCl(MeCN)2(PPP))(OTf)2 is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon bond formation reactions.
Biology
Rhodium complexes have been studied for their potential biological activities, including anticancer properties. The specific biological applications of this compound would depend on its interaction with biological molecules.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of (RhCl(MeCN)2(PPP))(OTf)2 involves the coordination of the rhodium center with various substrates, facilitating their transformation through catalytic processes. The molecular targets and pathways involved would depend on the specific reaction being catalyzed.
類似化合物との比較
Similar Compounds
(RhCl(PPh3)3): A well-known rhodium complex used in hydrogenation reactions.
(RhCl(CO)(PPh3)2): Another rhodium complex with carbon monoxide and triphenylphosphine ligands.
(RhCl(MeCN)2(PPh3)): Similar to (RhCl(MeCN)2(PPP))(OTf)2 but with different ligands.
Uniqueness
The uniqueness of this compound lies in its specific ligand environment, which can influence its reactivity and stability compared to other rhodium complexes.
特性
CAS番号 |
128137-79-1 |
|---|---|
分子式 |
C47H45ClF6N2O6P3RhS2 |
分子量 |
1143.3 g/mol |
IUPAC名 |
acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate;chloride |
InChI |
InChI=1S/C41H39P3.2C2H3N.2CHF3O3S.ClH.Rh/c1-41(32-42(35-20-8-2-9-21-35)36-22-10-3-11-23-36,33-43(37-24-12-4-13-25-37)38-26-14-5-15-27-38)34-44(39-28-16-6-17-29-39)40-30-18-7-19-31-40;2*1-2-3;2*2-1(3,4)8(5,6)7;;/h2-31H,32-34H2,1H3;2*1H3;2*(H,5,6,7);1H;/q;;;;;;+3/p-3 |
InChIキー |
OJEHCRLRRRNMKM-UHFFFAOYSA-K |
正規SMILES |
CC#N.CC#N.CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)(CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Cl-].[Rh+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(2-methoxyphenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;trihydrochloride](/img/structure/B12765182.png)
